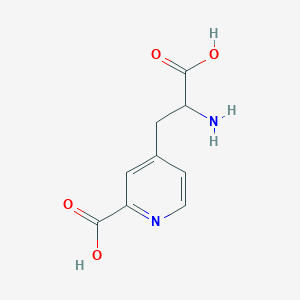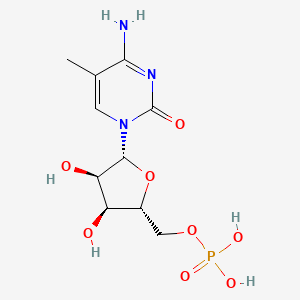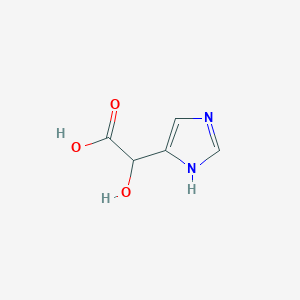
AZD9291-345
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD9291-345 is a compound which has a molecule weight 345, and structurally related to AZD9291.
Applications De Recherche Scientifique
EGFR Mutation Selectivity and Resistance Mechanisms
AZD9291, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is known for its potency against EGFR-mutant non-small cell lung cancer (NSCLC). It is particularly effective against patients with EGFR T790M mutations, a common resistance mutation against first-generation EGFR inhibitors. However, acquired resistance to AZD9291 is a significant issue. Studies have identified mechanisms of acquired resistance to AZD9291, including mutations at the EGFR C797 codon and amplification of bypass pathways like HER2 or MET. Interestingly, in some cases, T790M-positive and wild-type T790M clones coexist, leading to resistance development through different pathways (Planchard et al., 2015). Further, the study of acquired resistance mechanisms in patients treated with AZD9291 revealed diverse mechanisms including the loss of EGFRT790M-mutant clones, alternative pathway activation, histologic transformation, and EGFR ligand–dependent activation (Kim et al., 2015).
Brain Metastases Treatment
AZD9291 has been researched for its potential efficacy against EGFR-mutant non-small cell lung cancer (NSCLC) brain metastases (BM). Preclinical studies and phase I trials indicated significant brain exposure of AZD9291 and its active circulating metabolite, showing promising results in EGFR-mutant tumor models. These studies provide evidence for the potential benefit of AZD9291 in patients with EGFR-mutant NSCLC and BM, warranting further investigation (Kim et al., 2014).
Effect on Sensitizing and Resistance Mutants
AZD9291 is a structurally distinct third-generation EGFR inhibitor that targets both sensitizing and resistant T790M mutants while sparing wild-type EGFR. Preclinical models demonstrated the drug's ability to inhibit signaling pathways and cellular growth in mutant cell lines, leading to significant tumor regression in various EGFR-mutant tumor models. Clinical evidence also supports the promising responses of AZD9291 in phase I trials (Cross et al., 2014).
Synthesis Optimization
Research has also focused on optimizing the synthesis of AZD9291. Self-optimizing flow reactors combined with online analysis and evolutionary feedback algorithms have been used for the final bond-forming step in AZD9291 synthesis. This approach resulted in a four-parameter optimization of a telescoped amide coupling followed by an elimination reaction, significantly enhancing the efficiency and yield of the synthesis process (Holmes et al., 2016).
Radiation Sensitization in Certain Cell Lines
AZD9291 has been explored for its potential to sensitize certain cell lines to radiation. Studies indicate that the presence of AZD9291 significantly increases the cell-killing effects of radiation in specific NSCLC cells with a secondary EGFR mutation (T790M), by delaying DNA damage repair post-irradiation and inducing apoptosis. This suggests a potential therapeutic effect of AZD9291 as a radiation sensitizer in lung cancer cells with acquired EGFR T790M mutation, laying a foundation for further clinical trials (Wu et al., 2018).
Propriétés
Formule moléculaire |
C20H19N5O |
|---|---|
Poids moléculaire |
345.39776 |
SMILES |
NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC |
Apparence |
white solid powder |
Synonymes |
AZD9291345; AZD-9291345; AZD 9291345; 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B1149837.png)
![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B1149842.png)

